(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methoxy-N-[(2-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-12-9(4-6-11-12)8-10-5-3-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3 |
InChI Key |
AMFWAGLGWCZNLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCCOC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Condensation : The primary amine nucleophilically attacks the aldehyde carbonyl, forming an imine intermediate.
-
Reduction : NaBHCN selectively reduces the imine to the secondary amine without over-reduction.
Optimization Insights :
-
Solvent systems like methanol or ethanol at 0–25°C improve reaction rates.
-
Acidic conditions (e.g., acetic acid) catalyze imine formation but require careful pH control to avoid side reactions.
Hypothetical Yield Data :
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Imine Formation | 25 | 4 | 85 |
| Reduction | 0 | 2 | 78 |
Challenges :
-
Competing aldol condensation of 3-methoxypropanal.
-
Purification of hydrophilic byproducts necessitates aqueous workups.
Alkylation of Primary Amines
Alkylation of (1-methyl-1H-pyrazol-5-yl)methanamine with 3-methoxypropyl halides (e.g., bromide or mesylate) provides a straightforward pathway. This method parallels the piperazine alkylation strategies observed in WO2015063709A1, where nucleophilic substitution is employed.
Procedure Overview
-
Halide Preparation : 3-Methoxypropanol is converted to its bromide via HBr treatment.
-
Alkylation : The halide reacts with the primary amine in a polar aprotic solvent (e.g., DMF) with a base (e.g., KCO) to scavenge HX.
Critical Parameters :
-
Solvent Choice : DMF enhances nucleophilicity but requires post-reaction distillation for recycling.
-
Temperature : 50–60°C balances reaction rate and side-product formation.
Hypothetical Performance Metrics :
| Halide Type | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bromide | DMF | KCO | 72 | 95 |
| Mesylate | THF | EtN | 68 | 92 |
Limitations :
-
Over-alkylation to quaternary ammonium salts without rigorous stoichiometric control.
Protection-Deprotection Strategies
To mitigate over-alkylation, temporary protection of the amine group is employed. The tert-butoxycarbonyl (Boc) group, widely used in WO2015063709A1, serves as a robust protecting group.
Synthetic Sequence
-
Protection : (1-methyl-1H-pyrazol-5-yl)methanamine is treated with di-tert-butyl dicarbonate to form the Boc-protected intermediate.
-
Alkylation : The protected amine reacts with 3-methoxypropyl bromide under mild basic conditions.
-
Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, yielding the target amine.
Advantages :
-
High regioselectivity and minimized side reactions.
-
Compatibility with diverse alkylating agents.
Operational Data :
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Protection | BocO | THF, 25°C, 6h | 90 |
| Alkylation | 3-MeOPrBr, KCO | DMF, 60°C, 8h | 75 |
| Deprotection | TFA/DCM | 25°C, 2h | 95 |
Industrial Considerations :
Alternative Coupling Methods
Ullmann-type couplings or Buchwald-Hartwig aminations could theoretically assemble the target compound from halogenated pyrazoles and 3-methoxypropylamine. However, these methods are less explored due to the pyrazole’s electron-deficient nature complicating metal-catalyzed steps.
Feasibility Assessment
-
Catalyst Systems : CuI/1,10-phenanthroline for Ullmann; Pd(dba)/Xantphos for Buchwald-Hartwig.
-
Challenges :
-
Pyrazole coordination to metal centers causing catalyst poisoning.
-
High temperatures (>100°C) degrading methoxy groups.
-
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purification Ease | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78 | Moderate | Moderate | High |
| Direct Alkylation | 72 | High | Difficult | Moderate |
| Protection-Deprotection | 75 | Moderate | Complex | Low |
Key Findings :
-
Reductive amination offers the best balance of yield and cost for lab-scale synthesis.
-
Industrial settings may favor direct alkylation despite lower yields due to shorter step counts.
Chemical Reactions Analysis
Types of Reactions
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield a dihydropyrazole derivative.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: (3-hydroxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Reduction: (3-methoxypropyl)[(1-methyl-1,2-dihydro-1H-pyrazol-5-yl)methyl]amine.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound has shown potential in drug discovery due to its unique structure, which allows it to interact favorably with various biological targets. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antitumor activities. For instance, studies have demonstrated that related pyrazole compounds possess significant inhibitory effects against specific cancer cell lines, suggesting that (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine could be further explored for similar therapeutic properties .
2. Mechanism of Action
The biological activity of this compound may involve interactions with enzymes or receptors in metabolic pathways. The presence of the pyrazole ring enhances its binding affinity to biological targets, potentially leading to the modulation of enzyme activity.
Agricultural Chemistry
1. Agrochemical Intermediate
this compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its application in agricultural chemistry is crucial for enhancing crop yields and protecting plants from pests and diseases .
2. Case Studies
Several studies have documented the efficacy of pyrazole-based agrochemicals in improving resistance against common agricultural pests. Field trials have shown that formulations containing pyrazole derivatives lead to increased crop productivity compared to untreated controls .
Material Science
1. Specialty Materials
The compound is utilized in formulating specialty materials such as polymers and coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in coatings that require longevity and performance under harsh conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxypropyl and methylamine groups can interact with various molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- The 3-methoxypropyl group in the target compound increases molecular weight and polarity compared to simpler analogs like N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine .
- Phenyl-substituted pyrazoles (e.g., ) prioritize aromatic interactions over hydrogen bonding, differing from the target's methoxypropyl chain.
Physicochemical Properties
- Solubility : The 3-methoxypropyl group enhances aqueous solubility compared to bromophenyl or phenyl analogs, as methoxy ethers engage in hydrogen bonding .
- Hydrogen Bonding: The amine and ether groups in the target compound enable stronger intermolecular interactions than non-polar analogs (e.g., bromophenyl derivatives) .
- Spectroscopic Data :
Biological Activity
(3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C9H16N4O
- Molecular Weight : 228.25 g/mol
- CAS Number : 1856071-58-3
- Structure : The compound features a methoxypropyl group linked to a pyrazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring can modulate enzyme activity, while the amine group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity.
Pharmacological Effects
Research indicates that compounds containing the pyrazole structure exhibit various pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related pyrazole compounds demonstrated significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Some pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the methoxypropyl group may enhance these effects by improving solubility and bioavailability .
Synthesis and Evaluation
A study focused on synthesizing novel pyrazole derivatives, including this compound, reported successful synthesis through a one-pot reaction method. The synthesized compounds were evaluated for their biological activities in vitro, revealing promising results in terms of cytotoxicity against specific cancer cell lines .
Structure-Activity Relationship (SAR)
Another research effort explored the structure-activity relationships of substituted pyrazoles. It was found that modifications to the pyrazole ring significantly impacted the compound's efficacy as an anticancer agent. Variations in substituents influenced both potency and selectivity against different cancer types .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-methoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 1-methylpyrazole-5-carbaldehyde with 3-methoxypropylamine via reductive amination (using NaBH₃CN or H₂/Pd-C) is a common approach. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid side products like over-alkylation or hydrolysis .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the amine product .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the compound’s structure and confirm purity?
- NMR : Analyze ¹H and ¹³C NMR spectra to verify methoxypropyl (-OCH₂CH₂CH₂-) and pyrazole-methyl (-N-CH₂-) linkages. For example, methoxy protons appear as a singlet at ~δ 3.3 ppm, while pyrazole protons resonate between δ 6.0–7.5 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS; expect a molecular ion peak at m/z ~209 (C₁₀H₁₇N₃O). Fragmentation patterns can validate structural motifs .
Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane). The methoxy group enhances solubility in polar aprotic solvents, while the pyrazole ring may reduce aqueous solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; amine oxidation or hydrolysis of the methoxy group are potential degradation pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like enzymes or receptors?
- Methodology : Use software like AutoDock Vina to model binding affinities. Pyrazole and methoxypropyl groups may interact with hydrophobic pockets or hydrogen-bond donors in targets (e.g., kinase enzymes) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may indicate unaccounted solvent effects or conformational flexibility .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Example : If antimicrobial activity varies between bacterial strains (e.g., Gram-positive vs. Gram-negative), assess membrane permeability using fluorescence assays (e.g., ethidium bromide uptake) .
- Data Normalization : Include positive controls (e.g., streptomycin for bacteria, nystatin for fungi) and standardize inoculum size and incubation time .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Modifications : Replace the methoxy group with ethoxy or halogen substituents to evaluate electronic effects. Substitute the pyrazole methyl group with bulkier alkyl chains to probe steric tolerance .
- Assays : Test derivatives in dose-response assays (e.g., MIC for antimicrobials, IC₅₀ for enzymes). Compounds with electron-withdrawing groups on the pyrazole may show improved target binding .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be mitigated?
- HPLC Method Development : Use a C18 column with mobile phases (e.g., acetonitrile/0.1% TFA) to separate impurities. Detect at λ = 254 nm for aromatic moieties .
- LC-MS : Identify impurities via high-resolution mass spectrometry. Common impurities include unreacted precursors or N-oxide byproducts .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
